molecular formula C13H30O3Si B8156017 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol

3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol

Cat. No.: B8156017
M. Wt: 262.46 g/mol
InChI Key: ZPKOZHSIRHSTEX-UHFFFAOYSA-N
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Description

3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the TBDMS group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, room temperature.

    Reduction: LiAlH4, anhydrous ether, low temperature.

    Substitution: TBAF, tetrahydrofuran, room temperature.

Major Products:

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a protecting group for alcohols. It helps in multi-step synthesis by preventing unwanted reactions at the hydroxyl site .

Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and delivery systems.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required .

Comparison with Similar Compounds

  • 3-(tert-Butyldimethylsilyl)oxypropan-1-ol
  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Comparison: Compared to similar compounds, 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol offers unique advantages in terms of stability and reactivity. Its longer carbon chain provides additional flexibility in synthetic applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-12-7-6-10-15-11-8-9-14/h14H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKOZHSIRHSTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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